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Introduction
T cell immunoglobulin and ITIM domain (TIGIT) is an immune checkpoint receptor expressed

on T cells and Natural Killer (NK) cells that plays a crucial role in regulating immune responses.

[1][2] Upon binding to its primary ligand, CD155 (also known as Poliovirus Receptor or PVR),

which is often expressed on antigen-presenting cells and various tumor cells, TIGIT transmits

inhibitory signals that suppress T cell activation, proliferation, and cytokine production.[1][3]

TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155,

thereby dampening the activating signals crucial for an effective anti-tumor immune response.

[1][3][4] Understanding the precise mechanisms of TIGIT-mediated immune suppression is a

key area of research in immuno-oncology. This application note provides a detailed protocol for

utilizing CRISPR-Cas9 technology to knockout the TIGIT gene in Jurkat T cells, a widely used

model for studying T cell signaling, and subsequently analyzing the functional consequences of

this knockout.

TIGIT Signaling Pathway
TIGIT exerts its inhibitory function through a multi-faceted signaling cascade. Upon

engagement with CD155, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in

TIGIT's cytoplasmic tail become phosphorylated. This leads to the recruitment of SHP-1 and

SHP-2 phosphatases, which in turn dephosphorylate key components of the T cell receptor

(TCR) signaling pathway, such as ZAP70 and PLCγ, ultimately attenuating T cell activation.
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Caption: TIGIT signaling pathway in a T cell.
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Experimental Workflow
The overall workflow involves the generation of TIGIT knockout Jurkat cells using CRISPR-

Cas9, followed by functional assays to assess the impact on T cell activation.
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Caption: Experimental workflow for TIGIT knockout and functional analysis.
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Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of TIGIT in
Jurkat Cells
This protocol is adapted for the Neon® Transfection System.[5]

Materials:

Jurkat E6-1 cells (ATCC® TIB-152™)

RPMI-1640 medium with 10% FBS, 2 mM L-glutamine

DPBS (without Ca²⁺ and Mg²⁺)

Alt-R® S.p. Cas9 Nuclease 3NLS protein

Custom synthesized sgRNA targeting an early exon of the human TIGIT gene

Neon® Transfection System and 10 µL Kit

96-well and 24-well culture plates

Procedure:

Cell Culture: Maintain Jurkat cells in RPMI-1640 complete medium, splitting them every 2-3

days to maintain a density between 2x10⁵ and 1.5x10⁶ cells/mL. Use cells with a low

passage number (<20) for optimal transfection efficiency.[5]

sgRNA and RNP Preparation:

Resuspend lyophilized sgRNA in TE buffer to a concentration of 100 µM.

Prepare Ribonucleoprotein (RNP) complexes by combining Cas9 protein and sgRNA. A

1:1.2 molar ratio of Cas9 to sgRNA is recommended.[6]

Incubate the RNP mixture at room temperature for 10-15 minutes to allow complex

formation.
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Electroporation:

Harvest Jurkat cells by centrifugation at 100-200 x g for 5 minutes.

Wash the cell pellet once with DPBS.

Resuspend the cells in Resuspension Buffer R to a final concentration of 5x10⁷ cells/mL.

Mix 10 µL of the cell suspension with the prepared RNP complex.

Aspirate the cell-RNP mixture into a 10 µL Neon® tip.

Electroporate the cells using the optimized parameters for Jurkat cells (e.g., 1600 volts, 10

ms pulse width, 3 pulses).[6]

Immediately transfer the electroporated cells into a well of a 24-well plate containing 500

µL of pre-warmed complete medium without antibiotics.

Post-Electroporation and Knockout Validation:

Culture the cells for 48-72 hours.

Assess knockout efficiency at the pool level using a T7 Endonuclease I (T7EI) assay or by

sequencing the target locus.

Perform single-cell cloning by limiting dilution or FACS into 96-well plates to isolate

monoclonal populations.

Expand the clones and validate the TIGIT knockout by Sanger sequencing and by flow

cytometry using an anti-TIGIT antibody to confirm the absence of protein expression.

Protocol 2: Jurkat Cell Proliferation Assay (WST-1)
Materials:

Wild-type (WT) and TIGIT KO Jurkat cells

96-well flat-bottom culture plates
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Complete RPMI-1640 medium

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

WST-1 reagent

Microplate reader (450 nm absorbance)

Procedure:

Cell Seeding: Seed 1x10⁴ WT and TIGIT KO Jurkat cells per well in 100 µL of complete

medium in a 96-well plate. Include wells with medium only as a background control.

Stimulation: Add stimulants to the appropriate wells. A common stimulation cocktail for Jurkat

cells is PMA (50 ng/mL) and Ionomycin (1 µg/mL).[7] Include unstimulated controls for both

WT and KO cells.

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[8]

Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time

depends on the metabolic activity of the cells and should be optimized.

Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm

using a microplate reader. A reference wavelength between 630-690 nm can be used to

subtract background.[8][9]

Analysis: Subtract the background absorbance (medium only) from all readings. Compare

the absorbance values of stimulated TIGIT KO cells to stimulated WT cells.

Protocol 3: IL-2 Production Measurement by ELISA
Materials:

WT and TIGIT KO Jurkat cells

24-well culture plates
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PMA and Ionomycin

Human IL-2 ELISA kit

Microplate reader

Procedure:

Cell Seeding and Stimulation: Seed 5x10⁵ WT and TIGIT KO Jurkat cells per well in 1 mL of

complete medium in a 24-well plate.

Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 24 hours

at 37°C.[7] Collect unstimulated controls.

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the

supernatant from each well without disturbing the cell pellet.

ELISA: Perform the IL-2 ELISA on the collected supernatants according to the

manufacturer's instructions. This typically involves adding the supernatant to an antibody-

coated plate, followed by incubation with a detection antibody and substrate.

Measurement and Analysis: Read the absorbance on a microplate reader at the specified

wavelength. Calculate the concentration of IL-2 in each sample using a standard curve

generated from recombinant IL-2. Compare the IL-2 concentration in the supernatant of

stimulated TIGIT KO cells to that of stimulated WT cells.

Data Presentation
The following tables represent expected outcomes from the functional assays, demonstrating

the inhibitory role of TIGIT.

Table 1: Effect of TIGIT Knockout on Jurkat Cell Proliferation
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Cell Line Condition
Absorbance
(450nm) ± SD

% Proliferation
(relative to WT
Stimulated)

Wild-Type Jurkat Unstimulated 0.25 ± 0.03 16.7%

Stimulated

(PMA/Iono)
1.50 ± 0.12 100%

TIGIT KO Jurkat Unstimulated 0.26 ± 0.04 17.3%

Stimulated

(PMA/Iono)
2.15 ± 0.18 143.3%

Table 2: Effect of TIGIT Knockout on IL-2 Production

Cell Line Condition
IL-2 Concentration
(pg/mL) ± SD

Fold Change vs.
WT Stimulated

Wild-Type Jurkat Unstimulated < 10 -

Stimulated

(PMA/Iono)
850 ± 75 1.0

TIGIT KO Jurkat Unstimulated < 10 -

Stimulated

(PMA/Iono)
1450 ± 110 1.7

Note: The data presented in these tables are illustrative and based on the known inhibitory

function of TIGIT. Actual results may vary depending on experimental conditions.

A study on Jurkat cells expressing TIGIT showed that co-culture with cells expressing the TIGIT

ligand CD155 resulted in a significant reduction in IL-2 release (approximately 37% of the

control).[10] This inhibitory effect could be rescued by using an antagonistic anti-TIGIT

antibody.[10] These findings support the expected outcome that a TIGIT knockout would lead to

increased IL-2 production upon stimulation.

Conclusion
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The protocols outlined in this application note provide a robust framework for generating TIGIT

knockout Jurkat cells and assessing the functional consequences. By removing the inhibitory

signals mediated by TIGIT, a significant increase in T cell proliferation and IL-2 production is

anticipated upon stimulation. This experimental model is a valuable tool for dissecting the

TIGIT signaling pathway and for screening potential therapeutic agents that aim to block this

critical immune checkpoint.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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